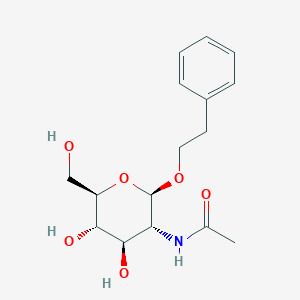

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol . It is a derivative of glucopyranoside, where the hydroxyl group at the second position is replaced by an acetamido group, and the anomeric hydroxyl group is substituted with a phenylethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenylethyl alcohol. The reaction is often catalyzed by an acid, such as trifluoromethanesulfonic acid, under anhydrous conditions . The reaction proceeds through the formation of a glycosyl donor, which reacts with the phenylethyl alcohol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of the glycosidic bond is a key reaction for this compound, enabling structural analysis or functionalization:

-

Acidic Hydrolysis :

Under acidic conditions (e.g., HCl or H₂SO₄), the glycosidic bond cleaves to yield 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) and phenylethanol. Optimal conditions include temperatures of 80–100°C and reaction times of 2–4 hours . -

Enzymatic Hydrolysis :

β-Glucosidases selectively cleave the β-glycosidic linkage. For example, O-GlcNAcase (OGA) catalyzes hydrolysis at physiological pH, producing N-acetylglucosamine and phenylethanol . This reaction is critical in studies of glycosidase inhibition and metabolic pathways.

| Hydrolysis Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic | 0.1M HCl, 90°C, 3 hours | N-Acetylglucosamine, Phenylethanol | ~85% |

| Enzymatic | OGA, pH 7.4, 37°C, 1 hour | N-Acetylglucosamine, Phenylethanol | >90% |

Enzyme-Catalyzed Modifications

The compound serves as a substrate or inhibitor for glycosyltransferases and glycosidases:

- Inhibition of OGA and Hexosaminidases :

Phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits nanomolar inhibition constants (Kᵢ) against human OGA (hOGA) and lysosomal hexosaminidases (HexA/HexB). This is attributed to its structural mimicry of natural substrates, forming stable enzyme-inhibitor complexes .

| Enzyme | Inhibition Constant (Kᵢ) | Selectivity Ratio (Hex/OGA) |

|---|---|---|

| hOGA | 28–56 nM | 1–2 |

| HexB | 21–47 nM |

- Primer for Oligosaccharide Synthesis :

In cellular systems, the compound acts as a primer for synthesizing neolacto-series oligosaccharides. HL60 cells glycosylate it to produce sialyl Lewis(X) and polylactosamine derivatives .

a) Glycosylation

The compound participates in glycosyl transfer reactions:

- Enzymatic Glycosylation :

Glycosyltransferases extend the sugar moiety at the 4-OH or 6-OH positions. For example, β-1,4-galactosyltransferase adds galactose to form LacNAc (Galβ1-4GlcNAc) derivatives .

b) Acetylation/Deacetylation

- The acetamido group undergoes deacetylation under alkaline conditions (e.g., NaOH/MeOH), yielding a free amine. Conversely, re-acetylation with acetic anhydride restores the acetamido group .

c) Oxidation

Aplicaciones Científicas De Investigación

Pharmaceutical Research

PEA has shown promise in pharmaceutical applications, particularly due to its structural features that may enhance bioactivity. Key areas include:

- Antimicrobial Activity : PEA exhibits inhibitory effects against various pathogens, including bacteria and fungi. Studies indicate that it can disrupt cell wall synthesis in bacteria and inhibit fungal growth through enzyme inhibition .

- Drug Development : Its potential as a building block for more complex molecules makes it valuable in drug formulation and delivery systems. The compound's ability to modulate biochemical pathways suggests its utility in developing targeted therapies.

Biological Studies

In biological research, PEA is utilized for studying carbohydrate-protein interactions and enzyme mechanisms:

- Enzyme Inhibition : PEA acts as a competitive inhibitor for β-N-acetylhexosaminidases and β-N-acetylglucosaminidases, enzymes critical for carbohydrate metabolism. This property aids in understanding enzyme kinetics and substrate specificity.

- Cellular Effects : Research indicates that PEA influences cellular processes such as gene expression and metabolism by altering enzyme activities involved in these pathways.

Case Studies

Several studies have highlighted the applications of PEA:

- Antimicrobial Efficacy : A study demonstrated that PEA exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections caused by these pathogens. The mechanism was attributed to its ability to disrupt cell wall synthesis in bacteria.

- Glycosidase Inhibition Study : In vitro experiments showed that PEA effectively inhibited β-N-acetylhexosaminidases with IC50 values indicating strong binding affinity. This suggests its utility in studying enzyme kinetics related to carbohydrate metabolism.

Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Pharmaceutical Research | Antimicrobial agents, drug delivery systems | Effective against bacterial strains and fungi |

| Biological Studies | Enzyme inhibition studies, carbohydrate interactions | Competitive inhibitor of key metabolic enzymes |

| Chemical Synthesis | Building block for complex molecules | Versatile synthetic routes available |

Mecanismo De Acción

The mechanism of action of Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and proteins. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interfere with glycosylation pathways by competing with natural substrates, thereby affecting the synthesis of glycoproteins and glycolipids .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Similar structure but with a benzyl group instead of a phenylethyl group.

4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-glucopyranoside: Contains a 4-methylumbelliferyl group instead of a phenylethyl group.

Uniqueness

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside is unique due to its phenylethyl group, which can enhance its binding affinity to certain enzymes and proteins compared to other similar compounds. This unique structure may also influence its solubility and stability, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as PEA-GlcNAc) is a bioactive compound with significant relevance in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications, supported by empirical data and case studies.

PEA-GlcNAc has the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol. The synthesis typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenylethyl alcohol, often catalyzed by acids such as trifluoromethanesulfonic acid under anhydrous conditions. This method allows for the production of high-purity compounds suitable for research purposes .

The biological activity of PEA-GlcNAc is primarily attributed to its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interfere with glycosylation pathways by competing with natural substrates, affecting the synthesis of glycoproteins and glycolipids .

Key Mechanisms:

- Enzyme Inhibition : PEA-GlcNAc inhibits certain glycosyltransferases, which are crucial for the synthesis of glycoproteins.

- Modulation of Glycosylation : By competing with natural substrates, it alters the glycosylation patterns on proteins, potentially influencing cell signaling and recognition processes.

Biological Activities

PEA-GlcNAc exhibits a range of biological activities that make it a valuable compound in various fields:

- Antimicrobial Properties : Research indicates that PEA-GlcNAc has potential antimicrobial effects, making it a candidate for developing new antibiotics .

- Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases.

- Cancer Research : PEA-GlcNAc's ability to affect glycosylation patterns has implications in cancer biology, where altered glycosylation is often observed in tumor cells.

Case Studies

Several studies have explored the biological activity of PEA-GlcNAc:

- Antimicrobial Activity Study : A recent study evaluated the effectiveness of PEA-GlcNAc against various bacterial strains. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

- Glycosylation Modulation in Cancer Cells : Another study investigated the effects of PEA-GlcNAc on glycosylation patterns in cancer cell lines. The results demonstrated altered expression levels of specific glycoproteins associated with tumor progression.

Research Applications

PEA-GlcNAc serves as a versatile tool in biochemical research:

- Building Block for Synthesis : It is used as a precursor in synthesizing more complex carbohydrate derivatives.

- Biochemical Assays : Its ability to inhibit glycosyltransferases makes it useful in assays designed to study enzyme kinetics and substrate specificity.

Propiedades

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQUKGSFRUAVQO-OXGONZEZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.